molecular formula C12H17ClN2 B11797938 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine

Cat. No.: B11797938
M. Wt: 224.73 g/mol
InChI Key: KWURMOCPCMNPOZ-UHFFFAOYSA-N
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Description

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chloro group at the second position and a pyrrolidinyl group at the fifth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine typically involves the reaction of 2-chloropyridine with 1-isopropylpyrrolidine under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. This can involve the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrrolidine ring can be oxidized to form corresponding N-oxides.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride, potassium tert-butoxide, and various nucleophiles.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

Major Products

    Substitution: Formation of various substituted pyridine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The chloro group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    2-Pyrrolidin-2-ylpyridine: Similar structure but lacks the chloro group.

    2-Chloro-5-iodopyridine: Similar structure but with an iodine atom instead of the pyrrolidinyl group.

    2-Chloropyridine: Lacks the pyrrolidinyl group.

Uniqueness

2-Chloro-5-(1-isopropylpyrrolidin-2-yl)pyridine is unique due to the presence of both the chloro and pyrrolidinyl groups, which confer specific chemical properties and reactivity. This combination allows for unique interactions with molecular targets, making it valuable in various research applications .

Properties

Molecular Formula

C12H17ClN2

Molecular Weight

224.73 g/mol

IUPAC Name

2-chloro-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine

InChI

InChI=1S/C12H17ClN2/c1-9(2)15-7-3-4-11(15)10-5-6-12(13)14-8-10/h5-6,8-9,11H,3-4,7H2,1-2H3

InChI Key

KWURMOCPCMNPOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCCC1C2=CN=C(C=C2)Cl

Origin of Product

United States

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